![molecular formula C19H20N6 B2369841 (E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole CAS No. 612049-31-7](/img/structure/B2369841.png)
(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C19H20N6 and its molecular weight is 332.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes current findings on its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its benzimidazole moieties, which are known for diverse biological activities. The structural formula can be represented as follows:
This structure includes hydrazone linkages and butyl substituents, contributing to its pharmacological profiles.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including the compound . The following table summarizes the antimicrobial efficacy against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | < 1 µg/mL | |
Escherichia coli | 3.9–7.8 µg/mL | |
Candida albicans | High activity observed | |
Mycobacterium smegmatis | Moderate activity |
The compound shows significant activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.
Antitumor Activity
Benzimidazole derivatives have also been studied for their antitumor properties. The compound has been evaluated for its inhibitory effects on Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune evasion. The following findings were noted:
- Inhibition of IDO1 : The compound demonstrated a strong binding affinity with an IC50 of 16 nM in various cancer cell lines, suggesting potential for immunotherapeutic applications .
- Cell Line Studies : In vitro studies indicated that the compound effectively inhibited tumor growth in HeLa cells, with a significant reduction in cell viability at low concentrations .
The biological activity of this compound is attributed to its ability to interact with specific biomolecular targets:
- Targeting FtsZ Protein : Similar benzimidazole derivatives have been shown to inhibit the FtsZ protein, crucial for bacterial cell division, enhancing their antibacterial effects .
- Molecular Docking Studies : Computational analyses suggest that the compound can bind effectively to key enzymes involved in metabolic pathways of pathogens and cancer cells, providing insights into its mechanism of action .
Study 1: Synthesis and Antimicrobial Evaluation
A study synthesized several benzimidazole derivatives, including the target compound. The evaluation revealed that compounds with similar structures exhibited potent antimicrobial activity against multiple strains, reinforcing the hypothesis that structural features significantly influence biological efficacy .
Study 2: Antitumor Efficacy in Cell Lines
In another investigation, the compound was tested across various cancer cell lines to assess its antitumor potential. Results indicated a dose-dependent inhibition of cell proliferation, with significant results observed at concentrations as low as 0.01 µM . This study further supports the therapeutic promise of benzimidazole derivatives in oncology.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the molecular formula C19H20N6 and a molecular weight of approximately 332.4 g/mol. Its structure features a benzimidazole core, which is known for its biological activity, particularly in medicinal applications. The compound's specific configuration, as indicated by its IUPAC name, contributes to its reactivity and interactions with biological targets.
Antimicrobial Properties
Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that (E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole has been evaluated for its efficacy against various bacterial strains, showcasing promising results in inhibiting growth and viability .
Anticancer Potential
Numerous studies have highlighted the anticancer properties of benzimidazole derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell proliferation and survival. In vitro assays have indicated that this compound can inhibit the proliferation of several cancer cell lines .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. The structural features of this compound suggest that it may interact effectively with these enzymes, leading to therapeutic benefits in cognitive disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
In a study published in Heterocyclic Letters, a series of benzimidazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with this compound being among the most effective .
Case Study 2: Anticancer Activity
A research article detailed the evaluation of various benzimidazole derivatives against multiple cancer cell lines. The findings suggested that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
Eigenschaften
IUPAC Name |
N-[(E)-(1-butylbenzimidazol-2-yl)methylideneamino]-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6/c1-2-3-12-25-17-11-7-6-10-16(17)21-18(25)13-20-24-19-22-14-8-4-5-9-15(14)23-19/h4-11,13H,2-3,12H2,1H3,(H2,22,23,24)/b20-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDUYENILPANKB-DEDYPNTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.